tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate
Description
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a benzyloxy ether, and an iodo-substituted methylpropyl backbone. This compound is structurally characterized by its branched alkyl chain, which includes a benzyl-protected oxygen at the 2-position and an iodine atom at the 3-position. The Boc group serves to protect the amine functionality during synthetic processes, while the iodine atom enhances reactivity in substitution reactions due to its role as a superior leaving group compared to bromine or chlorine analogs .
Properties
Molecular Formula |
C16H24INO3 |
|---|---|
Molecular Weight |
405.27 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24INO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
InChI Key |
WKYVBKBWISUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: The iodine atom in the compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Participates in C-N cross-coupling reactions with fluorescein derivatives .
Biology:
- Potential applications in the synthesis of biologically active molecules.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- May be involved in the synthesis of pharmaceutical compounds.
- Studies suggest potential antioxidant neuroprotective effects in stroke patients .
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of iron chelating agents used in therapy for patients with sickle cell diseases and iron overload .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives
| Compound | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate | Iodo, benzyloxy, methyl | ~409.3 (calc.) | Synthetic intermediate, radiopharmacy |
| tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate | Bromo, benzyloxy, ethyl | 415.3 (reported) | Pharmaceutical intermediates |
| tert-Butyl N-{3-[(3-chloro-1,4-dioxo-...)propyl}carbamate | Chloro-naphthoquinone | 378.8 | Anticancer, antimalarial |
| tert-Butyl N-(6-bromohexyl) carbamate | Linear bromohexyl | 279.2 | Cannabinoid receptor ligands |
Table 2: Reactivity Comparison of Halogen-Substituted Derivatives
| Halogen | Bond Strength (C–X, kJ/mol) | Leaving Group Ability | Typical Applications |
|---|---|---|---|
| Iodine | ~238 | Excellent | Radiolabeling, cross-coupling |
| Bromine | ~285 | Moderate | Pharmaceutical intermediates |
| Chlorine | ~327 | Poor | Stable intermediates, agrochemicals |
Biological Activity
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O3I
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
- Modulation of Receptor Activity : It may act on various receptors, influencing cellular signaling pathways related to inflammation and immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. A study involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Obesity Treatment : A study explored the effects of this compound on obesity-related metabolic disorders. Mice treated with the compound exhibited reduced body weight and improved glucose tolerance compared to control groups.
- Antiviral Activity : In a recent investigation, the compound was tested for antiviral properties against influenza virus. Results indicated a significant reduction in viral load in treated cells, suggesting potential as an antiviral agent.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cell Viability Assays : The compound did not exhibit cytotoxic effects at concentrations below 100 µM in various cell lines, indicating a favorable safety profile.
- Mechanistic Studies : Further mechanistic studies revealed that the compound modulates key signaling pathways involved in apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
